molecular formula C18H22N6O2 B2566457 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2566457
M. Wt: 354.4 g/mol
InChI Key: QFSMMXJBEBXTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is a small molecule purine derivative of significant interest in medicinal chemistry research. Its primary characterized mechanism of action is the inhibition of Dipeptidyl Peptidase IV (DPP-4), a key enzyme targeted for the treatment of type 2 diabetes . The compound's binding mode and interaction with the DPP-4 active site have been elucidated through X-ray crystallography, providing a structural basis for its inhibitory activity and offering a valuable tool for rational drug design . Furthermore, structural analogs of this purine-2,6-dione scaffold have demonstrated high and selective affinity for various serotonin receptors, including 5-HT 1A , 5-HT 2A , and 5-HT 7 . This indicates its broader research value in the investigation of central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia . With a molecular formula of C 18 H 22 N 6 O 2 and an average molecular weight of 355.41 g/mol , this compound serves as a versatile chemical precursor for synthesizing novel bioactive molecules and is a key candidate for lead optimization in preclinical studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)24(12-13-6-4-3-5-7-13)17(20-15)23-10-8-19-9-11-23/h3-7,19H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSMMXJBEBXTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione typically involves the reaction of a precursor compound with piperazine. For example, a flask charged with a stir bar, a precursor compound (such as 4a), piperazine, and tetrahydrofuran (THF) is stirred at 65°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yield and purity through various purification techniques.

Chemical Reactions Analysis

Functionalization of the Piperazinyl Group

The piperazine ring undergoes further modifications, including alkylation and acylation:

  • Acylation :
    Treatment with acyl chlorides (e.g., acetyl chloride) in THF forms amide derivatives .

Modification of the 7-Benzyl Substituent

The benzyl group at position 7 participates in electrophilic aromatic substitution (EAS) and oxidation:

Reaction Type Reagents/Conditions Product
Chlorination Cl₂/FeCl₃ or SOCl₂7-(Chlorobenzyl) derivative
Oxidation KMnO₄/H₂O or H₂O₂ in acidic medium7-(Benzoyl)purine-2,6-dione

The benzyl group’s electron-rich aromatic ring facilitates regioselective substitution at the para position.

Reduction and Oxidation of the Purine Core

The purine dione system undergoes redox transformations:

  • Reduction :
    LiAlH₄ in THF reduces the carbonyl groups at positions 2 and 6 to hydroxyl groups, forming a diol intermediate.

  • Oxidation :
    HNO₃ or CrO₃ oxidizes the methyl groups at positions 1 and 3 to carboxylic acids.

Multi-Component Reactions

The compound participates in Cu-catalyzed three-component reactions:

Reactants Catalyst/Conditions Product Yield
Formaldehyde + Secondary amineCu(OAc)₂·H₂O in THF at reflux 1,3,5-Thiadiazino[2,3-f]purine derivatives78–85%

This reaction exploits the nucleophilicity of the purine nitrogen and the alkyne group (if present) for cyclization .

Mechanistic Insights

  • Nucleophilic Substitution : The piperazinyl group’s installation follows an SN2 mechanism , with iodide (from KI) enhancing leaving-group departure .

  • Electrophilic Aromatic Substitution : The benzyl group’s para position is activated for halogenation due to resonance stabilization of the intermediate.

  • Oxidation-Reduction : The purine dione system’s conjugated π-electrons facilitate electron transfer during redox reactions.

Key Data Tables

Reaction Type Reagents Solvent Temperature Yield
Piperazine substitutionPiperazine, K₂CO₃/KIDMF80°C60–79%
Three-component reactionCu(OAc)₂, formaldehydeTHFReflux78–85%
BrominationBr₂, acetic acidAcOH80°C92%

Table 2. Functional Group Reactivity

Position Group Reactions
8PiperazinylAlkylation, acylation, quaternization
7BenzylEAS, oxidation
2,6DioneReduction to diol, oxidation to carboxylic acid

Scientific Research Applications

Medicinal Chemistry

BDPX has been investigated for its role as a potential therapeutic agent due to its ability to interact with various biological targets. Notably, it has shown promise in:

  • Anticancer Activity : Studies have indicated that BDPX can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer drug. Research involving the compound has demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antiviral Properties : The compound has also been evaluated for its antiviral activity against several viruses. Its structural similarity to purine nucleosides allows it to interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development .

Neuropharmacology

The piperazine moiety in BDPX is significant for neuropharmacological applications. Research indicates that compounds with piperazine structures can exhibit:

  • CNS Activity : BDPX has been studied for its effects on the central nervous system (CNS). It may act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Biochemical Studies

BDPX's interactions with specific enzymes have been documented:

  • Dipeptidyl Peptidase IV Inhibition : BDPX has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. This inhibition suggests that BDPX could be explored as a therapeutic agent for managing blood glucose levels .

Table 1: Summary of Case Studies Involving BDPX

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited cell proliferation.
Antiviral PropertiesInhibited replication of influenza virus; potential for broad-spectrum antiviral use.
DPP-IV InhibitionDemonstrated significant inhibition of DPP-IV activity; potential for diabetes treatment.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as dipeptidyl peptidase 4 (DPP-4). By inhibiting DPP-4, this compound can modulate various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Key Biological Activity Pharmacokinetic Notes
Target Compound Benzyl Piperazin-1-yl C₁₉H₂₄N₆O₂ Not explicitly reported (structural analog data) Likely moderate metabolic stability
BI 1356 (Evidences 4, 17) 4-Methyl-quinazolin-2-ylmethyl 3-Amino-piperidin-1-yl C₂₃H₂₈N₈O₂ Potent DPP-4 inhibitor ; superior potency, long duration Extensive metabolism; fecal excretion
7-(2-Chlorobenzyl) Analog () 2-Chlorobenzyl Piperazin-1-yl C₁₉H₂₃ClN₆O₂ DPP-4 inhibition (crystallographic data) Enhanced hydrophobic interactions
L-97-1 () 2-Ethyl-(2-hydroxyethyl)-amino Benzyl C₂₀H₂₆N₆O₃ A1 adenosine receptor antagonist ; anti-asthmatic activity Not reported
8-Nitro Analog () Benzyl Nitro C₁₄H₁₃N₅O₄ Likely synthetic intermediate Unstable; potential precursor
Morpholinylmethyl Derivative () Benzyl Morpholin-4-ylmethyl C₁₉H₂₃N₅O₃ Not reported Predicted high polarity

Key Observations:

Position 8 Modifications :

  • Piperazin-1-yl vs. Piperidin-1-yl : The target compound’s piperazinyl group (a six-membered ring with two nitrogen atoms) may enhance solubility and hydrogen-bonding capacity compared to BI 1356’s piperidinyl group (one nitrogen). This difference could influence DPP-4 binding affinity and duration of action .
  • Nitro Group : The 8-nitro analog () is likely a synthetic intermediate rather than a therapeutic agent due to instability .

Position 7 Substituents :

  • Benzyl vs. Quinazolinylmethyl : The benzyl group in the target compound provides moderate hydrophobicity, whereas BI 1356’s quinazolinylmethyl substituent enhances steric bulk and aromatic interactions, contributing to its superior DPP-4 inhibitory potency .
  • Chlorobenzyl Modification : The 2-chlorobenzyl variant () may improve binding via halogen bonding or hydrophobic effects, as evidenced by its co-crystallization with DPP-4 .

Therapeutic Applications: DPP-4 Inhibition: BI 1356 and the 2-chlorobenzyl analog are validated DPP-4 inhibitors, critical for diabetes management . Adenosine Receptor Antagonism: L-97-1’s 8-benzyl and ethyl-hydroxyethylamino groups shift activity toward A1 adenosine receptor blockade, demonstrating structural flexibility for diverse targets .

Pharmacokinetic and Metabolic Considerations

  • Metabolism : Linagliptin’s metabolite (), which shares a purine-2,6-dione core, undergoes minimal hepatic metabolism, with fecal excretion as the primary elimination route. The target compound’s benzyl group may reduce oxidative metabolism compared to BI 1356’s butynyl chain .
  • Enantioselectivity : Unlike linagliptin’s metabolite (CD1790), the target compound lacks chiral centers, simplifying pharmacokinetic profiling .

Q & A

Q. What synthetic strategies are effective for preparing 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione?

  • Methodological Answer : The compound’s synthesis typically involves multi-step nucleophilic substitution and cyclocondensation reactions. For example, analogous purine-2,6-dione derivatives are synthesized by introducing substituents (e.g., benzyl, piperazine) at positions 7 and 8 via alkylation or amination. Key intermediates, such as 3,7-dihydro-purine-2,6-dione scaffolds, can be functionalized using brominated aryl halides or thioether linkages (e.g., 8-((2-hydroxyethyl)thio) derivatives) under basic conditions . Optimizing reaction solvents (e.g., DMSO, dioxane) and temperatures (room temperature to reflux) improves yields .

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

  • Methodological Answer : 1H/13C-NMR is critical for confirming substitution patterns: aromatic protons (7-benzyl group) appear as multiplets near δ 7.2–7.5 ppm, while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) . Mass spectrometry (HRMS) confirms molecular weight (e.g., C19H23BrN6O2 in analogs ). For crystallographic validation, X-ray diffraction of structurally similar compounds (e.g., 7-[(2-chlorophenyl)methyl] analogs) reveals planar purine cores and piperazine ring conformations .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : HPLC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI) is recommended. Calibration curves using deuterated internal standards (e.g., d4-labeled analogs) minimize matrix effects. For polar metabolites, UHPLC-QTOF with hydrophilic interaction liquid chromatography (HILIC) improves resolution . Validate methods using spike-recovery experiments in plasma or tissue homogenates (recovery >85%, RSD <15%) .

Advanced Research Questions

Q. How do substituent modifications at positions 7 and 8 influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 7-benzyl vs. 7-allyl, 8-piperazine vs. 8-piperidine) reveal that bulkier substituents at position 7 enhance target binding affinity but reduce solubility. Piperazine at position 8 improves pharmacokinetics due to hydrogen-bonding interactions with enzymes (e.g., kinase targets) . For systematic SAR, synthesize derivatives with halogenated benzyl groups (e.g., 2-bromo, 4-chloro) and evaluate IC50 values in enzyme inhibition assays .

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme isoforms, buffer pH). To resolve contradictions:
  • Standardize assays : Use recombinant proteins (e.g., human SIRT3 expressed in E. coli with His-tag purification) to control for isoform-specific effects .
  • Control for redox interference : Add antioxidants (e.g., DTT) if thiol-containing derivatives (e.g., 8-mercapto analogs) exhibit nonspecific activity .
  • Validate in orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (e.g., MTT assay) to confirm on-target effects .

Q. What experimental designs assess selectivity against off-target enzymes?

  • Methodological Answer : Use panels of recombinant enzymes (e.g., kinases, phosphatases) to profile selectivity. For example, test inhibition at 10 µM against 50+ enzymes; compounds with <30% inhibition at this concentration are considered selective. Molecular docking with homology models (e.g., using PDB 6Z8 ligand data ) predicts off-target interactions. Confirm findings with CRISPR/Cas9 knockout cell lines to eliminate confounding effects from related enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.